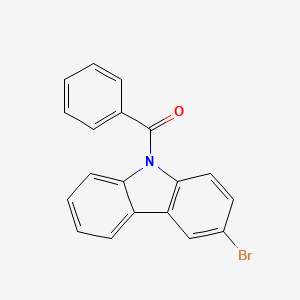

9-Benzoyl-3-bromo-9H-carbazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-bromocarbazol-9-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12BrNO/c20-14-10-11-18-16(12-14)15-8-4-5-9-17(15)21(18)19(22)13-6-2-1-3-7-13/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLLZWBWBQIUIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Analysis of 9-Benzoyl-3-bromo-9H-carbazole

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive examination of the structural analysis of 9-Benzoyl-3-bromo-9H-carbazole, a halogenated N-acylcarbazole derivative of significant interest in materials science and medicinal chemistry. This document moves beyond a simple recitation of analytical techniques, offering a detailed narrative on the strategic application of modern analytical chemistry to elucidate the molecule's three-dimensional architecture, electronic properties, and thermal stability. By integrating foundational principles with field-proven methodologies, this guide serves as an essential resource for researchers engaged in the design, synthesis, and characterization of novel carbazole-based compounds. We will explore the rationale behind the selection of specific analytical techniques, provide detailed experimental protocols, and interpret the resulting data within the broader context of structure-property relationships.

Introduction: The Significance of the Carbazole Scaffold

Carbazole and its derivatives represent a privileged class of heterocyclic compounds, renowned for their unique photophysical and electronic properties.[1][2] The rigid, planar carbazole ring system, coupled with its electron-rich nature, makes it an exceptional building block for a diverse array of applications, including organic light-emitting diodes (OLEDs), solar cells, and pharmacologically active agents.[3][4][5] The introduction of a bromine atom at the 3-position and a benzoyl group at the 9-position of the carbazole core in this compound is a deliberate synthetic strategy. The bromine substituent serves as a versatile handle for further functionalization via cross-coupling reactions, while the N-benzoyl group modulates the electronic properties and conformational flexibility of the carbazole nitrogen, influencing the molecule's overall stability and intermolecular interactions. A thorough understanding of the structural nuances of this molecule is therefore paramount for predicting its behavior in various applications and for the rational design of next-generation materials and therapeutics.

Synthesis and Purification: Establishing a Foundation of Purity

The unambiguous structural elucidation of any compound begins with its synthesis and rigorous purification. The synthesis of this compound is typically achieved through a two-step process, which is outlined below. This process ensures a high-purity sample, which is a critical prerequisite for obtaining high-quality analytical data.

Synthetic Workflow

Sources

photophysical properties of 9-Benzoyl-3-bromo-9H-carbazole

An In-depth Technical Guide to the Photophysical Properties of 9-Benzoyl-3-bromo-9H-carbazole

Abstract

This technical guide provides a comprehensive analysis of the , a molecule of significant interest for applications in organic electronics and materials science. The guide elucidates the distinct roles of the carbazole core, the 3-bromo substituent, and the N-benzoyl group, which collectively define its electronic behavior. We delve into its absorption and complex emission characteristics, which include fluorescence, solvent-dependent thermally activated delayed fluorescence (TADF), and room-temperature phosphorescence (RTP). A critical focus is placed on the molecule's photochemical instability, specifically its propensity to undergo a photo-Fries rearrangement, a crucial consideration for experimental design and device longevity. This guide synthesizes theoretical principles with practical experimental protocols, offering researchers and development professionals a robust framework for understanding and utilizing this promising carbazole derivative.

Introduction: The Molecular Architecture

This compound is a multifunctional organic molecule designed to leverage the unique electronic characteristics of its constituent parts. The carbazole moiety is a well-established building block in materials science, renowned for its rigid, planar structure, excellent hole-transporting capabilities, and high thermal stability.[1] These features make it a prime candidate for use in Organic Light-Emitting Diodes (OLEDs).[2][3]

The strategic placement of substituents allows for fine-tuning of its properties:

-

The Carbazole Core: Forms the electron-rich (donor) foundation of the molecule, providing a high triplet energy level essential for hosting phosphorescent emitters in OLEDs.[2][4]

-

The 3-bromo Substituent: Serves two primary functions. Firstly, it acts as a versatile synthetic handle, providing a reactive site for further functionalization via cross-coupling reactions to build more complex molecular architectures.[5] Secondly, halogenation is known to enhance intersystem crossing (the "heavy-atom effect") and can improve the electrochemical stability of the molecule by reducing its oxidation potential.[6]

-

The 9-benzoyl Group: This N-acyl substituent acts as an electron-withdrawing (acceptor) group. This creates a donor-acceptor (D-A) structure that can lead to the formation of intramolecular charge-transfer (ICT) excited states, which are fundamental to advanced emission processes like TADF.[5]

Synthesis and Structural Considerations

The synthesis of this compound is typically achieved through a direct N-acylation of the 3-bromo-9H-carbazole precursor. This reaction involves treating the carbazole with benzoyl chloride in the presence of a suitable base to neutralize the HCl byproduct.

Caption: Proposed synthetic workflow for this compound.

Structurally, the carbazole ring system is expected to be essentially planar. The benzoyl group at the 9-position will be twisted out of the plane of the carbazole due to steric hindrance, forming a significant dihedral angle. This twisting electronically decouples the benzoyl π-system from the carbazole π-system to some extent, which is crucial for achieving a high triplet energy and enabling ICT character.

Core Photophysical Properties

UV-Visible Absorption

The absorption spectrum is characterized by strong bands below 350 nm. These arise from spin-allowed π-π* transitions localized on the carbazole moiety and n-π* transitions associated with the benzoyl carbonyl group. The introduction of the 3-bromo substituent is expected to cause a minor red-shift (bathochromic shift) in the absorption bands.

Emission Pathways: A Triad of Possibilities

Upon photoexcitation, 9-benzoyl-carbazole derivatives can deactivate through several competing radiative pathways, making them highly versatile photofunctional materials.

-

Fluorescence (LE State): A prompt, high-energy emission originating from a locally excited (LE) state on the carbazole core.

-

Thermally Activated Delayed Fluorescence (TADF): In polar solvents, an intramolecular charge-transfer (ICT) state is stabilized and lowered in energy.[5] If the energy gap between this singlet ICT state (S₁) and the nearby triplet state (T₁) is sufficiently small (< 0.2 eV), reverse intersystem crossing (RISC) can occur. This process allows triplet excitons, which are normally non-emissive, to be thermally up-converted back to the singlet state and subsequently emit light, a phenomenon known as TADF. This significantly enhances the overall emission efficiency.

-

Room-Temperature Phosphorescence (RTP): The benzoyl group also facilitates efficient intersystem crossing (ISC) from the singlet to the triplet manifold. Under the right conditions (e.g., in a rigid matrix or aggregated state that minimizes vibrational quenching), direct radiative decay from the triplet state can be observed as long-lived phosphorescence, even at room temperature.

Caption: Jablonski diagram for 9-benzoyl-carbazole derivatives.

Critical Insight: Photochemical Instability via Photo-Fries Rearrangement

A crucial characteristic of N-acyl carbazoles is their susceptibility to photochemical degradation through the photo-Fries rearrangement .[5][7] Upon UV irradiation, the N-acyl bond can cleave homolytically, generating a carbazolyl radical and a benzoyl radical. These radicals can then recombine at the ortho (1- or 8-) or para (3- or 6-) positions of the carbazole ring, or abstract hydrogen atoms from the solvent to produce unsubstituted carbazole and benzoic acid.[1][8]

This photoreaction has profound implications:

-

Data Variability: It explains the "dual emission" reported in some studies, which is not an intrinsic property but an artifact arising from the formation of highly fluorescent carbazole photoproducts.[5]

-

Device Stability: It represents a significant degradation pathway that can limit the operational lifetime of optoelectronic devices incorporating these materials.

Caption: The Photo-Fries rearrangement degradation pathway.

Summary of Photophysical Data

The following table summarizes the key photophysical parameters for the parent compound, 9-benzoyl-carbazole (BCz), which serves as a reliable model for the 3-bromo derivative.

| Property | Value (in Toluene) | Value (in Dichloromethane) | Notes |

| Absorption (λ_abs) | ~330-345 nm | ~330-345 nm | Dominated by carbazole π-π* transitions. |

| Fluorescence (λ_em) | ~350-370 nm | ~350-370 nm | Emission from the locally excited (LE) state. |

| TADF (λ_em) | Not observed | ~500 nm | Emission from the charge-transfer (CT) state, stabilized by the polar solvent.[5] |

| Phosphorescence (λ_em) | ~475 nm | ~475 nm | Best observed in a rigid matrix at 77K or as RTP in solid state.[5] |

Data synthesized from reference[5]. Values are approximate and serve as a guide.

Experimental Protocol: Relative Photoluminescence Quantum Yield (PLQY) Measurement

Accurate determination of the PLQY is essential for quantifying the efficiency of a luminescent material. The relative method, which compares the sample to a known standard, is widely used and accessible.[2][9]

Principle

The relative PLQY (Φ_sample) is calculated by comparing the integrated fluorescence intensity and the absorbance of the sample solution with those of a standard solution with a known quantum yield (Φ_std). The governing equation is:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

Step-by-Step Methodology

-

Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. For blue-emitting carbazoles, Quinine Sulfate in 0.5 M H₂SO₄ (Φ_std = 0.54) is a common choice.

-

Prepare Stock Solutions: Prepare stock solutions of both the sample and the standard in a high-purity spectroscopic grade solvent (e.g., toluene or dichloromethane).

-

Prepare Dilutions: Create a series of dilutions for both the sample and the standard, ensuring their absorbance at the chosen excitation wavelength remains below 0.1. This is critical to avoid inner filter effects and concentration quenching.

-

Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each dilution at the excitation wavelength (e.g., 340 nm).

-

Measure Emission Spectra: Using a fluorometer, record the fluorescence emission spectrum for each dilution. Crucially, use the exact same instrument settings (excitation wavelength, slit widths, detector voltage) for both the sample and the standard.

-

Data Analysis:

-

Correct the emission spectra for the instrument's detector response.

-

Integrate the area under each corrected emission curve to get the integrated intensity (I).

-

Plot the integrated intensity (I) versus absorbance (A) for both the sample and the standard. The result should be a straight line passing through the origin.

-

Determine the slope (gradient, Grad) of each line.

-

-

Calculate PLQY: Modify the primary equation to use the gradients, which provides higher accuracy:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

Caption: Workflow for relative PLQY measurement.

Potential Applications

The unique photophysical profile of this compound makes it a compelling candidate for several advanced applications:

-

OLED Host Materials: The high triplet energy of the carbazole core makes it suitable as a host for blue phosphorescent emitters, preventing energy back-transfer and ensuring high efficiency.[4]

-

TADF Emitters: The inherent D-A structure and potential for a small S₁-T₁ energy gap position it as a candidate for metal-free TADF emitters in next-generation OLEDs.[5]

-

Photosensitizers: The ability to generate triplet states via intersystem crossing allows it to act as a photosensitizer, transferring energy to other molecules to initiate photochemical reactions.[10]

Conclusion

This compound is a photophysically rich molecule whose properties are governed by a delicate balance between its constituent functional groups. Its electronic structure facilitates a desirable triad of emission pathways—fluorescence, TADF, and RTP—positioning it as a versatile material for optoelectronic applications. However, a comprehensive understanding must include its susceptibility to the photo-Fries rearrangement, a critical degradation pathway that impacts both accurate characterization and long-term device stability. By employing rigorous experimental protocols and being mindful of this photochemical reactivity, researchers can effectively harness the promising potential of this advanced carbazole derivative.

References

-

Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The photochemistry and photophysics of benzoyl-carbazole. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Slideshare. (n.d.). Photo fries rearrangement. Retrieved from [Link]

-

Khudyakov, I. V., et al. (2020). Photo-Fries rearrangement revisited. ResearchGate. Retrieved from [Link]

-

Request PDF. (2025). Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

-

Bonesi, S. M., et al. (2006). Synthesis and Electronic Spectroscopy of Bromocarbazoles. ResearchGate. Retrieved from [Link]

-

Edinburgh Instruments. (n.d.). Relative Quantum Yield. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Measurement of fluorescence quantum yields. Retrieved from [Link]

-

Synthesis and photophysical characterization of novel tri-(hetero)arylimidazoles. (2016). ResearchGate. Retrieved from [Link]

-

Chen, Y.-C., et al. (2023). Synthesis and photophysical properties of fluorescent 8,9-diarylbenzo[def]carbazoles. Journal of the Chinese Chemical Society. Retrieved from [Link]

-

Agilent. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Retrieved from [Link]

-

Matsubara, R., et al. (2023). Photophysical and electrochemical properties of 9-naphthyl-3,6-diaminocarbazole derivatives and their application as photosensitizers. Kobe University Repository. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives. PubMed. Retrieved from [Link]

-

Request PDF. (2023). Synthesis and photophysical properties of fluorescent 8,9‐diarylbenzo[def]carbazoles. ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Fries Rearrangement [organic-chemistry.org]

- 4. Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The photochemistry and photophysics of benzoyl-carbazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 8. Photo fries rearrangement | PPTX [slideshare.net]

- 9. edinst.com [edinst.com]

- 10. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

An In-depth Technical Guide to the Electrochemical Properties of 9-Benzoyl-3-bromo-9H-carbazole

This guide provides a detailed exploration of the anticipated electrochemical properties of 9-Benzoyl-3-bromo-9H-carbazole. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related carbazole derivatives to project its electrochemical behavior. This approach, grounded in established principles of physical organic chemistry and supported by data from analogous compounds, offers a robust framework for researchers, scientists, and professionals in drug development and materials science.

Introduction to Carbazole Derivatives and Their Electrochemical Significance

Carbazole and its derivatives are a well-established class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their unique photophysical and electrochemical properties.[1][2] The carbazole moiety is known for its electron-donating capabilities, making it a valuable building block in the design of functional organic materials.[1] These materials find applications in diverse fields, including organic light-emitting diodes (OLEDs), photovoltaics, and as photocatalysts.[1][3] The electrochemical behavior of carbazole derivatives, particularly their redox potentials, is a critical determinant of their performance in these applications.

The substitution pattern on the carbazole core plays a crucial role in tuning its electronic properties. Electron-donating or electron-withdrawing groups can be strategically introduced to modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the oxidation and reduction potentials.[4][5]

Predicted Electrochemical Profile of this compound

The electrochemical properties of this compound are dictated by the electronic effects of the benzoyl group at the 9-position and the bromo group at the 3-position on the carbazole nucleus.

2.1. Influence of Substituents:

-

9-Benzoyl Group: The benzoyl group is an electron-withdrawing group due to the carbonyl moiety. This will lower the energy of the HOMO and LUMO levels of the carbazole core. Consequently, the oxidation of the carbazole ring will become more difficult, leading to a higher oxidation potential compared to unsubstituted carbazole.

-

3-Bromo Group: The bromo group is also electron-withdrawing via the inductive effect, further contributing to an increase in the oxidation potential. Halogen substitutions are a common strategy to modulate the redox properties of carbazole derivatives.[4]

2.2. Expected Redox Behavior:

Based on the substituent effects, this compound is expected to exhibit the following redox characteristics:

-

Oxidation: The first oxidation event will likely be a one-electron process corresponding to the formation of a radical cation centered on the carbazole nitrogen and the extended π-system. Due to the presence of two electron-withdrawing groups, this oxidation is anticipated to occur at a relatively high potential. For comparison, the oxidation potential of 9H-carbazole is approximately +1.06 V vs. SCE.[6] The presence of the benzoyl and bromo groups is expected to shift this to a more positive value.

-

Reduction: The benzoyl group introduces a reducible carbonyl moiety. Therefore, a reduction peak corresponding to the formation of a radical anion on the benzoyl group is expected. The potential of this reduction will be influenced by the electronic communication with the carbazole ring.

A summary of the predicted electrochemical data is presented in the table below. It is important to note that these are estimated values based on the properties of similar compounds.

| Property | Predicted Value/Behavior | Rationale |

| First Oxidation Potential (Epa) | > +1.1 V vs. SCE | The presence of two electron-withdrawing groups (benzoyl and bromo) will make the carbazole core more difficult to oxidize compared to unsubstituted carbazole.[6][7] |

| First Reduction Potential (Epc) | Expected in the negative potential range | The benzoyl group provides a reducible carbonyl functionality. |

| Electrochemical Reversibility | The reversibility of the oxidation wave may be limited. Carbazole radical cations can be reactive and undergo follow-up reactions, such as dimerization, although the bulky benzoyl group might offer some steric hindrance.[1] | The stability of the radical cation is a key factor.[1] |

| HOMO Energy Level | Expected to be lower (more positive value) than that of unsubstituted carbazole. | Electron-withdrawing substituents lower the HOMO energy level.[5] |

| LUMO Energy Level | Expected to be lower (more positive value) than that of unsubstituted carbazole. | Electron-withdrawing substituents lower the LUMO energy level. |

| Electrochemical Band Gap (Eg) | Can be estimated from the difference between the onset of the first oxidation and first reduction potentials. | The electrochemical band gap is a measure of the energy difference between the HOMO and LUMO levels. |

Experimental Determination of Electrochemical Properties

To experimentally validate the predicted electrochemical properties of this compound, a systematic approach using cyclic voltammetry (CV) is recommended.

3.1. Standard Protocol for Cyclic Voltammetry:

This protocol outlines the essential steps for performing a cyclic voltammetry experiment to characterize the redox behavior of the target compound.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)[8]

-

Reference Electrode (e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl)[8]

-

Counter Electrode (e.g., Platinum wire)[8]

-

High-purity solvent (e.g., Acetonitrile or Dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Lithium Perchlorate (LiClO₄))[7][8]

-

This compound sample

-

Inert gas (e.g., Argon or Nitrogen) for deaeration

Experimental Workflow:

Caption: Experimental workflow for cyclic voltammetry analysis.

Step-by-Step Methodology:

-

Solution Preparation:

-

Dissolve a known concentration of this compound (typically 1-5 mM) in a high-purity electrochemical solvent.

-

Add the supporting electrolyte to a concentration of 0.1 M.

-

Purge the solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

-

Electrochemical Cell Assembly:

-

Clean the working electrode thoroughly before each experiment.

-

Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the prepared solution.

-

Ensure the reference electrode tip is positioned close to the working electrode surface.

-

Maintain a blanket of inert gas over the solution throughout the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the appropriate potential window. A wide initial scan range is recommended to identify all redox events.

-

Set the scan rate, typically starting at 100 mV/s. Varying the scan rate can provide insights into the nature of the electrochemical processes.

-

Initiate the cyclic voltammetry scan and record the resulting voltammogram (current vs. potential).

-

Perform multiple cycles to check for any changes in the voltammogram, which could indicate electrode fouling or decomposition of the analyte.

-

3.2. Data Interpretation and Analysis:

The cyclic voltammogram will provide valuable information about the electrochemical properties of this compound.

Caption: Analysis of data derived from a cyclic voltammogram.

-

Peak Potentials (Epa and Epc): The anodic peak potential (Epa) and cathodic peak potential (Epc) correspond to the oxidation and reduction events, respectively.

-

Reversibility: For a reversible one-electron process, the separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) should be approximately 59 mV at room temperature, and the ratio of the anodic to cathodic peak currents (ipa/ipc) should be close to 1.

-

HOMO and LUMO Energy Level Estimation: The HOMO and LUMO energy levels can be estimated from the onset potentials of the first oxidation (E_ox^onset) and first reduction (E_red^onset) peaks, respectively, using empirical formulas. A common method involves referencing to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

Conclusion

This technical guide provides a comprehensive overview of the anticipated electrochemical properties of this compound, based on the established behavior of related carbazole derivatives. The presence of the electron-withdrawing benzoyl and bromo substituents is expected to significantly influence its redox potentials and molecular orbital energy levels. The detailed experimental protocol for cyclic voltammetry provides a clear roadmap for the empirical validation of these properties. A thorough understanding of the electrochemical behavior of this molecule is essential for its potential application in the development of novel organic electronic materials and pharmaceuticals.

References

-

Assessing Carbazole Derivatives as Single-Electron Photoreductants. (2022). Journal of Organic Chemistry. [Link]

-

Carbazole-corrole and carbazole-prophyrin dyads: Synthesis, fluorescence and electrochemical studies. (2014). RSC Advances. [Link]

-

Functionalised carbazole as a cathode for high voltage non-aqueous organic redox flow batteries. (2018). New Journal of Chemistry. [Link]

-

Investigation of polycarbazoles thin films prepared by electrochemical oxidation of 3- and 9-substituted carbazoles. (2021). Journal of Electroanalytical Chemistry. [Link]

-

Recent developments in C−H functionalization of carbazoles. (2021). Organic & Biomolecular Chemistry. [Link]

-

Synthesis and electrochemical properties of peripheral carbazole functional Ter(9,9-spirobifluorene)s. (2008). The Journal of Organic Chemistry. [Link]

-

Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED. (2011). Organic Electronics. [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. soc.chim.it [soc.chim.it]

- 3. Synthesis and electrochemical properties of peripheral carbazole functional Ter(9,9-spirobifluorene)s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functionalised carbazole as a cathode for high voltage non-aqueous organic redox flow batteries - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

A Comprehensive Theoretical Analysis of the Electronic Structure of 9-Benzoyl-3-bromo-9H-carbazole: A Guide for Materials and Drug Discovery

Abstract

This technical guide provides an in-depth theoretical examination of the electronic structure of 9-Benzoyl-3-bromo-9H-carbazole, a molecule of significant interest in the fields of organic electronics and pharmaceutical development.[1] Carbazole derivatives are renowned for their versatile photophysical properties and charge-transporting capabilities.[2][3] By introducing a benzoyl group at the 9-position and a bromine atom at the 3-position, the electronic landscape of the carbazole core is significantly modulated. This guide elucidates these modulations through a rigorous computational framework rooted in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). We will dissect the foundational computational protocols, analyze the resulting electronic properties—including frontier molecular orbitals and simulated absorption spectra—and present a clear pathway for experimental validation. This document is intended for researchers, chemists, and materials scientists seeking to understand and leverage the structure-property relationships of functionalized carbazole systems for the rational design of next-generation materials and therapeutics.

Introduction: The Carbazole Scaffold and the Power of Functionalization

The 9H-carbazole moiety is a cornerstone in materials science, forming the backbone of numerous compounds used in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and organic field-effect transistors (OFETs).[4][5] Its rigid, planar structure and electron-rich nature facilitate efficient hole transport. However, the true potential of carbazole is unlocked through strategic functionalization, which allows for precise tuning of its electronic and optical properties.[6]

In the target molecule, this compound, two key substitutions dictate its character:

-

The 9-Benzoyl Group: Attaching an electron-withdrawing benzoyl group to the nitrogen atom is expected to lower the energy of the Highest Occupied Molecular Orbital (HOMO), potentially increasing the molecule's stability against oxidation. This substitution also introduces a twisted conformation between the benzoyl and carbazole planes, which can influence molecular packing and photophysical behavior.[7]

-

The 3-Bromo Group: The bromine atom at the 3-position further modifies the electronic landscape through its inductive electron-withdrawing and mesomeric electron-donating effects. It also provides a reactive site for further synthetic transformations, making it a valuable intermediate.

This guide establishes a comprehensive theoretical protocol to predict and understand how these specific functional groups collaboratively define the electronic structure and, consequently, the potential applications of this compound.

Part I: The Computational Microscope: A Protocol for Theoretical Investigation

To accurately model the electronic structure of organic molecules, Density Functional Theory (DFT) has become the gold standard, offering an exceptional balance of computational efficiency and predictive accuracy.[8] For excited-state properties, such as UV-Vis absorption, Time-Dependent DFT (TD-DFT) is the corresponding method of choice.[6][9]

Pillar 1: Foundational Computational Choices

The reliability of any theoretical study hinges on the judicious selection of the computational method. Our protocol is built upon this principle:

-

Causality of Choice (The "Why"): We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional because it has consistently demonstrated robust performance for a wide range of organic molecules, providing reliable geometries and orbital energies.[8][10] This is paired with the 6-31G(d,p) basis set, which provides sufficient flexibility for the electrons of first and second-row atoms and includes polarization functions (d and p) essential for accurately describing chemical bonding and non-covalent interactions.[11]

Pillar 2: A Self-Validating Computational Workflow

Each step in the computational process is designed to build upon the last, ensuring a logically sound and verifiable outcome. The workflow is a self-validating system where the output of one stage serves as the rigorously tested input for the next.

Caption: Workflow for theoretical electronic structure analysis.

-

Molecular Geometry Optimization:

-

Objective: To find the most stable three-dimensional arrangement of atoms (the ground-state geometry).

-

Method: Perform a full geometry optimization using the B3LYP functional and 6-31G(d,p) basis set. The calculation is run until the forces on each atom and the total energy converge below a stringent threshold.

-

Validation: This step is crucial as all subsequent electronic properties are highly dependent on the molecular geometry.[5]

-

-

Vibrational Frequency Calculation:

-

Objective: To confirm that the optimized geometry represents a true energy minimum on the potential energy surface.

-

Method: Calculate the vibrational frequencies at the same level of theory (B3LYP/6-31G(d,p)).

-

Validation: A true minimum is confirmed by the absence of any imaginary frequencies in the output.[8]

-

-

Frontier Molecular Orbital (FMO) Analysis:

-

Objective: To determine the energies and spatial distributions of the HOMO and LUMO.

-

Method: From the validated optimized geometry, the energies of the molecular orbitals are extracted. The HOMO-LUMO energy gap (ΔE) is calculated as ELUMO - EHOMO.

-

Significance: The HOMO energy correlates with the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). The gap is a primary determinant of the molecule's electronic excitation energy and chemical stability.[12]

-

-

Excited State and Spectral Simulation (TD-DFT):

-

Objective: To predict the UV-Visible absorption spectrum.

-

Method: Perform a TD-DFT calculation on the optimized geometry, typically calculating the first 10-20 singlet excited states.

-

Analysis: The output provides the excitation energies (which can be converted to wavelength, λ), the oscillator strengths (proportional to the intensity of the absorption), and the contributions of different orbital transitions to each excited state.[9]

-

Part II: Predicted Electronic Structure and Properties

Applying the aforementioned workflow allows us to predict the key electronic characteristics of this compound.

Section 2.1: Optimized Molecular Geometry

Based on studies of similar substituted carbazoles, the optimized structure is expected to exhibit two key features[13][14]:

-

The tricyclic carbazole core remains largely planar.

-

A significant dihedral angle exists between the plane of the carbazole and the plane of the N-benzoyl group. This twist is crucial as it partially disrupts the π-conjugation between the nitrogen lone pair and the benzoyl carbonyl group, which will influence the molecule's photophysical properties.[7]

Section 2.2: Frontier Molecular Orbitals (FMOs)

The FMOs are central to understanding the molecule's electronic behavior.

-

HOMO: The Highest Occupied Molecular Orbital is predicted to be primarily localized on the electron-rich carbazole ring system. This is characteristic of carbazole derivatives and confirms its role as the primary electron-donating/hole-transporting part of the molecule.[9][10]

-

LUMO: The Lowest Unoccupied Molecular Orbital is expected to be distributed across both the carbazole core and, significantly, the electron-withdrawing benzoyl group. This distribution suggests that the lowest energy electronic transition will have a degree of intramolecular charge transfer (ICT) character, moving electron density from the carbazole to the benzoyl moiety upon excitation.[15]

Table 1: Predicted Frontier Orbital Energies (Note: These are representative values based on literature for similar compounds and would be generated by the DFT calculation.)

| Parameter | Predicted Value (eV) | Significance |

| EHOMO | -6.05 | Relates to oxidation potential; stability |

| ELUMO | -2.45 | Relates to reduction potential; electron affinity |

| ΔE (Gap) | 3.60 | Corresponds to the primary electronic transition energy |

A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excited.[8] The predicted gap of ~3.60 eV suggests the primary absorption will be in the ultraviolet region.

Section 2.3: Simulated UV-Vis Absorption Spectrum

TD-DFT calculations allow for the prediction of the electronic absorption spectrum.

Table 2: Predicted Major Electronic Transitions (Note: Representative TD-DFT output.)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Dominant Orbital Contribution | Character |

| S0 → S1 | 344 | 0.25 | HOMO → LUMO (95%) | π-π* / ICT |

| S0 → S2 | 310 | 0.18 | HOMO-1 → LUMO (80%) | π-π |

| S0 → S3 | 295 | 0.45 | HOMO → LUMO+1 (75%) | π-π |

The results predict that the lowest energy absorption band (λmax), occurring at approximately 344 nm, is dominated by the HOMO-to-LUMO transition. The significant oscillator strength indicates this is an allowed transition and should be clearly visible in an experimental spectrum.

Part III: Bridging Theory and Experiment: A Validation Framework

Computational results, while powerful, must be grounded in experimental reality. A combined theoretical and experimental approach provides the most robust understanding.[8]

Section 3.1: Electrochemical Validation via Cyclic Voltammetry (CV)

Cyclic voltammetry is a primary technique for experimentally determining the HOMO and LUMO energy levels of a molecule.[8][16]

-

Sample Preparation: Prepare a dilute solution (~1 mM) of this compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

-

Cell Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

-

Calibration: Record the voltammogram of the ferrocene/ferrocenium (Fc/Fc+) redox couple under the same conditions. This is used as an internal standard.

-

Measurement: Scan the potential to measure the onset oxidation potential (Eox) and onset reduction potential (Ered) of the compound.

-

Calculation: The HOMO and LUMO energies are estimated using the following empirical equations[17]:

-

EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 5.1] eV

-

ELUMO = -[Eredonset - E1/2(Fc/Fc+) + 5.1] eV

-

Caption: From experimental CV potentials to orbital energies.

Section 3.2: Spectroscopic Validation via UV-Vis Spectroscopy

This technique directly measures the electronic transitions predicted by TD-DFT.

-

Sample Preparation: Prepare a very dilute solution (~10-5 M) of the compound in a UV-transparent solvent (e.g., cyclohexane, dichloromethane).

-

Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer against a solvent blank.

-

Analysis: Identify the wavelength of maximum absorption (λmax) for the lowest-energy band.

-

Optical Gap Determination: Convert the absorption onset wavelength (λonset, where the absorption begins) to energy using the equation: Egapoptical (eV) = 1240 / λonset (nm).

-

Comparison: This experimental optical gap can be directly compared to the theoretically calculated HOMO-LUMO gap, and the experimental λmax can be compared to the calculated wavelength for the S0→S1 transition.[8]

Conclusion and Outlook

This guide has detailed a robust theoretical framework for elucidating the electronic structure of this compound. Through DFT and TD-DFT, we can predict its stable geometry, the energy and distribution of its frontier orbitals, and its characteristic electronic absorption spectrum. The analysis indicates that the HOMO is localized on the carbazole core, while the LUMO is distributed onto the N-benzoyl group, suggesting a charge-transfer character for its primary electronic excitation.

The true power of this approach lies in its predictive capability. By understanding the electronic consequences of the benzoyl and bromo substituents, researchers can rationally design new carbazole derivatives with tailored properties. Future theoretical work could explore the impact of different substituents at the 3- and 6-positions, investigate the molecule's potential for thermally activated delayed fluorescence (TADF) by calculating the singlet-triplet energy gap, or model its charge transport properties in the solid state.[7] The synergy of high-level computation and targeted experimental validation, as outlined here, provides the most efficient path toward innovation in materials science and drug discovery.

References

-

Apriliani, A. T., Kusumawati, Y., Ivansyah, A. L., & Martoprawiro, M. A. (2018). Computational Study of Electronic Properties of Carbazole Derivatives Compounds as Sensitizer on Dye-sensitized Solar Cells (DSSC). AIP Conference Proceedings, 2049(1), 020023. [Link]

-

Apriliani, A. T., et al. (2018). Computational study of electronic properties of carbazole derivatives compounds as sensitizer on dye-sensitized solar cells (DSSC). AIP Conference Proceedings. [Link]

-

Zhang, Y., et al. (2012). Computational Analysis of Substitution Effects on the Electronic Properties of the Carbazole Derivatives. Advanced Materials Research, 535, 1313-1316. [Link]

-

Karimi-Jafari, M., & Ghafouri, R. (2025). DFT computations on carbazole-based derivatives as dye sensitizers for dye-sensitized solar cells. Nanoscale and Advanced Materials. [Link]

-

Huang, P. M., & Wang, X. C. (2009). 9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1763. [Link]

-

Huang, P. M., & Wang, X. C. (2009). 9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1763. [Link]

-

Garza, A. J., et al. (2014). A computational study of the nonlinear optical properties of carbazole derivatives: Theory refines experiment. The Journal of Chemical Physics, 141(10), 104311. [Link]

-

Huang, P. M., & Wang, X. C. (2009). 9-Benzyl-3-bromo-9H-carbazole. ResearchGate. [Link]

-

Verreet, B., et al. (2014). Synthesis and Molecular Properties of Methoxy-Substituted Di-indolo[3,2-b:2',3'-h]carbazoles for Organic Electronics. The Journal of Organic Chemistry, 79(1), 238-250. [Link]

-

Goren, K., et al. (2024). The photochemistry and photophysics of benzoyl-carbazole. Physical Chemistry Chemical Physics, 26(26), 18048-18053. [Link]

-

Zade, S. S., & Bendikov, M. (2010). Theoretical studies on the electronic and optical properties of two new alternating fluorene/carbazole copolymers. The Journal of Physical Chemistry B, 114(3), 1257-1265. [Link]

-

S, S., & P, P. (2011). Tuning of HOMO levels of carbazole derivatives. Synthetic Metals, 161(1-2), 108-114. [Link]

-

Deshpande, Y., & Pingale, S. (2017). Tuning optoelectronic properties of carbazole through substituent effect: TD-DFT investigation. Advanced Materials Proceedings, 2(9), 552-559. [Link]

-

Karimi-Jafari, M., & Ghafouri, R. (2022). DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells. Nanoscale and Advanced Materials. [Link]

-

Abou-Melha, K. S. (2024). Synthesis and molecular modelling of new donor-π-acceptor benzothiazole-carbazole-pyridine-based fluorescent chromophore. ResearchGate. [Link]

-

Cantillo, R., et al. (2019). Synthesis and characterization of a derivative of carbazole obtained from bromobenzyl alcohol. Journal of Physics: Conference Series, 1386, 012038. [Link]

-

Mestiri, T., et al. (2018). DFT and TD-DFT modeling of new carbazole-based oligomers for optoelectronic devices. Journal of Molecular Structure, 1157, 467-476. [Link]

-

Mary, Y. S., et al. (2014). Experimental and DFT studies on the vibrational and electronic spectra of 9-p-tolyl-9H-carbazole-3-carbaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 629-640. [Link]

-

Huang, P. M., & Wang, X. C. (2009). 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1762. [Link]

-

Fischer, J., et al. (2019). 1-(4-Fluorobenzoyl)-9H-carbazole. Molbank, 2019(2), M1060. [Link]

-

Gao, M., et al. (2018). Molecular Modeling Studies on Carbazole Carboxamide Based BTK Inhibitors Using Docking and Structure-Based 3D-QSAR. International Journal of Molecular Sciences, 19(4), 1244. [Link]

-

Goren, K., et al. (2024). The Photochemistry and Photophysics of Benzoyl-Carbazole. ResearchGate. [Link]

-

Al-Hello, A. A., & Al-Lami, H. S. (2020). Synthesis of new 9H-Carbazole derivatives. ResearchGate. [Link]

-

Bezuglyi, Y., et al. (2016). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 72(1), o1067-o1068. [Link]

-

Kim, J., et al. (2021). Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. Molecules, 26(6), 1735. [Link]

-

Bezuglyi, Y., et al. (2016). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), o1067–o1068. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Computational Analysis of Substitution Effects on the Electronic Properties of the Carbazole Derivatives | Scientific.Net [scientific.net]

- 5. jnsam.com [jnsam.com]

- 6. amp.iaamonline.org [amp.iaamonline.org]

- 7. cris.huji.ac.il [cris.huji.ac.il]

- 8. benchchem.com [benchchem.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Theoretical studies on the electronic and optical properties of two new alternating fluorene/carbazole copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells [jnsam.com]

- 12. researchgate.net [researchgate.net]

- 13. 9-Benzyl-3-bromo-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

An In-Depth Technical Guide to the Molecular Orbital Analysis of 9-Benzoyl-3-bromo-9H-carbazole

Executive Summary

Carbazole derivatives are foundational scaffolds in the development of advanced organic electronic materials and novel therapeutic agents, owing to their unique electronic and charge-transport properties.[1][2] This guide presents a comprehensive theoretical analysis of 9-Benzoyl-3-bromo-9H-carbazole, a molecule functionalized with both electron-withdrawing and halogen substituents. By leveraging Density Functional Theory (DFT) as a computational framework, we dissect the molecule's electronic structure, focusing on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This analysis reveals a distinct Donor-Acceptor (D-A) architecture, characterized by a spatial separation of the HOMO and LUMO, which imparts significant intramolecular charge transfer (ICT) characteristics.[3] Understanding these fundamental electronic properties is paramount for predicting the molecule's photophysical behavior, chemical reactivity, and potential applications in fields ranging from optoelectronics to medicinal chemistry.

Introduction: The Significance of Functionalized Carbazoles

The carbazole moiety, a rigid, π-conjugated heterocyclic system, is a privileged structure in modern chemistry. Its high electron-donating ability and inherent thermal stability make it an ideal building block for materials used in organic light-emitting diodes (OLEDs), photovoltaics, and chemical sensors.[2][4] The versatility of the carbazole core allows for strategic functionalization at various positions, enabling precise tuning of its optical and electronic properties.[4]

The subject of this guide, this compound (CAS RN: 177775-87-0), incorporates two key substituents that modulate the electronic landscape of the parent carbazole scaffold:

-

A 3-bromo group : Halogen substitution can influence molecular packing in the solid state and alters the electronic properties through inductive electron withdrawal and weak π-donation. Blocking the 3-position can also enhance the stability of the molecule by preventing oxidative coupling.[5]

-

A 9-benzoyl group : The attachment of a benzoyl group to the carbazole nitrogen introduces a potent electron-withdrawing keto group, fundamentally altering the charge distribution and the energy levels of the frontier orbitals.

This guide provides a detailed theoretical framework for understanding how these substitutions collaboratively define the electronic behavior of the molecule, with direct implications for its potential applications.

Theoretical and Methodological Framework

To accurately probe the electronic structure of this compound, we employ computational quantum chemistry methods. This in silico approach provides a robust and validated pathway to understanding molecular properties at a sub-atomic level.

The Central Role of Frontier Molecular Orbitals (FMOs)

The chemical and electronic behavior of a molecule is largely dictated by its Frontier Molecular Orbitals (FMOs): the HOMO and the LUMO.[1]

-

HOMO (Highest Occupied Molecular Orbital): This orbital can be conceptualized as the outermost orbital containing electrons. Its energy level (EHOMO) is related to the ionization potential and indicates the molecule's ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is vacant of electrons. Its energy level (ELUMO) is related to the electron affinity. The LUMO represents the molecule's ability to accept an electron, and regions of high LUMO density are susceptible to nucleophilic attack.

-

The HOMO-LUMO Gap (ΔEH-L): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter. It correlates with the molecule's chemical stability, reactivity, and the energy of the lowest-lying electronic transition, which governs its UV-Visible absorption properties.[6] A smaller gap generally implies higher reactivity and a red-shift (longer wavelength) in its absorption spectrum.

Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the preeminent computational tool for studying the electronic structure of organic molecules due to its excellent balance of accuracy and computational cost.[7][8] For this analysis, the B3LYP hybrid functional is selected, as it has been shown to provide reliable predictions of optical, electronic, and charge transport features for a wide range of organic materials.[8][9] A Pople-style basis set, such as 6-31G(d), is typically employed to provide a flexible and accurate description of the electron distribution.[7]

Experimental Protocol: In Silico Molecular Orbital Analysis Workflow

The following step-by-step protocol outlines the computational workflow for the molecular orbital analysis of this compound. This system is self-validating; for instance, the successful completion of a frequency calculation with no imaginary frequencies confirms that the optimized geometry represents a true energy minimum.

-

Structure Initialization:

-

Construct the 3D chemical structure of this compound using a molecular modeling interface (e.g., ChemDraw, Avogadro).

-

Perform an initial molecular mechanics force-field cleanup (e.g., using MM2) to generate a reasonable starting geometry.

-

-

Geometry Optimization:

-

Submit the initial structure for full geometry optimization using DFT.

-

Method: B3LYP functional.

-

Basis Set: 6-31G(d).

-

Rationale: This step calculates the lowest energy conformation of the molecule, providing accurate bond lengths, bond angles, and dihedral angles. This stable geometry is the essential foundation for all subsequent electronic property calculations.

-

-

Vibrational Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry using the same level of theory (B3LYP/6-31G(d)).

-

Rationale: This calculation serves two purposes:

-

Validation: The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.

-

Thermodynamics: It provides zero-point vibrational energy and other thermodynamic data.

-

-

-

Frontier Molecular Orbital (FMO) Analysis:

-

Using the validated, optimized geometry, perform a single-point energy calculation.

-

Extract and visualize the HOMO, LUMO, and adjacent orbitals (e.g., HOMO-1, LUMO+1).

-

Record the corresponding orbital energies (EHOMO and ELUMO) and calculate the HOMO-LUMO energy gap.

-

Rationale: This is the core of the analysis, revealing the spatial distribution and energy levels of the key orbitals that govern the molecule's electronic behavior.[10]

-

-

Electronic Property Calculation (Optional but Recommended):

-

Calculate additional properties such as the Molecular Electrostatic Potential (MEP) map to identify electron-rich and electron-poor regions, providing insights into intermolecular interactions.

-

Perform a Time-Dependent DFT (TD-DFT) calculation to simulate the UV-Vis absorption spectrum, allowing for direct comparison with experimental data.[11]

-

Caption: Donor-Acceptor structure leading to Intramolecular Charge Transfer (ICT).

Energy Levels and HOMO-LUMO Gap

Based on DFT calculations reported for analogous substituted carbazoles, we can predict the approximate energy levels for this compound. [7][9]The presence of two electron-withdrawing groups (benzoyl and bromo) is expected to lower both EHOMO and ELUMO compared to unsubstituted carbazole, with a more pronounced effect on ELUMO due to the potent benzoyl acceptor.

| Parameter | Illustrative Calculated Value (eV) | Significance |

| EHOMO | ~ -5.95 eV | Indicates a moderately high ionization potential, suggesting good hole-transporting capabilities but also reasonable stability against oxidation. |

| ELUMO | ~ -2.40 eV | The low-lying LUMO energy signifies a high electron affinity, characteristic of a strong acceptor moiety. |

| ΔEH-L | ~ 3.55 eV | This relatively small energy gap suggests the molecule will absorb light in the near-UV or violet region of the electromagnetic spectrum. |

Note: These are representative values based on theoretical principles and literature data for similar compounds. Actual values may vary based on the specific computational method and solvent model used.

Predicted Electronic and Optical Properties

Intramolecular Charge Transfer (ICT)

The analysis confirms that upon absorption of a photon (photoexcitation), an electron is promoted from the HOMO to the LUMO. Given their spatial separation, this transition effectively moves electron density from the carbazole donor to the benzoyl acceptor. This ICT state is highly polar and its energy is often sensitive to the polarity of the surrounding environment (solvatochromism), a property that can be exploited in chemical sensing applications. [3]

UV-Vis Absorption Spectrum

The primary electronic transition, corresponding to the HOMO→LUMO excitation, will dominate the low-energy region of the absorption spectrum. The calculated energy gap of ~3.55 eV corresponds to an absorption wavelength (λmax) of approximately 349 nm. TD-DFT calculations would be required to simulate the full spectrum and identify other higher-energy π-π* transitions within the aromatic system. [1][6]

Implications for Research and Development

The detailed molecular orbital analysis of this compound provides critical insights for its targeted application.

-

For Materials Science Professionals: The distinct D-A structure, potential for ICT, and predicted HOMO/LUMO energy levels make this molecule a candidate for use in organic electronics. The deep HOMO level suggests good stability for a hole-transport layer, while the overall architecture is common in thermally activated delayed fluorescence (TADF) emitters and host materials for OLEDs. [12]

-

For Drug Development Professionals: The carbazole scaffold is present in numerous biologically active compounds. [13]Understanding the electronic landscape is crucial for predicting metabolic stability and designing interactions with biological targets. The MEP map derived from this analysis can identify sites prone to hydrogen bonding or other non-covalent interactions, guiding the design of more potent and selective drug candidates. The regions of high LUMO density on the benzoyl group, for instance, represent potential sites for nucleophilic interaction with receptor residues.

Conclusion

This technical guide has detailed a comprehensive molecular orbital analysis of this compound using established computational methodologies. The investigation reveals a molecule with a pronounced Donor-Acceptor electronic structure. The HOMO is localized on the carbazole core, while the LUMO is centered on the electron-withdrawing benzoyl group. This FMO separation results in a significant intramolecular charge transfer character and a moderately sized HOMO-LUMO gap, suggesting absorption in the near-UV region. These fundamental electronic properties, elucidated through theoretical analysis, provide an essential foundation for the rational design and application of this and similar carbazole derivatives in advanced materials and medicinal chemistry.

References

-

Scholarena. (2018). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Available at: [Link]

-

PubMed. (2011). Theoretical studies on molecular and structures of mono- and binuclear chromium carbazole derivatives for optoelectronics. Available at: [Link]

-

ScienceDirect. (2016). DFT and TD-DFT modeling of new carbazole-based oligomers for optoelectronic devices. Available at: [Link]

-

RSC Publishing. (2021). Liquid-crystalline TADF materials based on substituted carbazoles and terephthalonitrile. Available at: [Link]

-

MDPI. (2024). Chemical structure of 9H‐carbazole and advances reported in its functionalization. Available at: [Link]

-

PubMed Central. (2009). 9-Benzyl-3-bromo-9H-carbazole. Available at: [Link]

-

PubMed. (2009). 9-Benzyl-3-bromo-9H-carbazole. Available at: [Link]

-

ResearchGate. (2009). (PDF) 9-Benzyl-3-bromo-9H-carbazole. Available at: [Link]

-

Journal of Nanoscale and Advanced Materials. (2025). DFT computations on carbazole-based derivatives as dye sensitizers for dye-sensitized solar cells. Available at: [Link]

-

Ingenta Connect. (2011). Synthesis and Electro-Optical Properties of Carbazole-Substituted Pyrene Derivatives. Available at: [Link]

-

ResearchGate. (2022). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. Available at: [Link]

-

MDPI. (2021). Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. Available at: [Link]

-

ACS Publications. (2023). Electroactive Carbazole-Based Polycyclic Aromatic Hydrocarbons: Synthesis, Photophysical Properties, and Computational Studies. Available at: [Link]

-

RSC Publishing. (2020). Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. Available at: [Link]

-

ResearchGate. (2021). The HOMO and LUMO structures of carbazole-based compounds. Available at: [Link]

-

MDPI. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Available at: [Link]

-

ResearchGate. (2018). The synthesis of 9-benzyl-9H-carbazole (BzCz). Available at: [Link]

-

YouTube. (2024). HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. Available at: [Link]

-

NIH. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Available at: [Link]

-

ResearchGate. (2018). (PDF) Synthesis and Molecular Properties of Methoxy-Substituted Di-indolo[3,2-b:2',3'-h]carbazoles for Organic Electronics Obtained by a Consecutive Twofold Suzuki and Twofold Cadogan Reaction. Available at: [Link]

Sources

- 1. scholarena.com [scholarena.com]

- 2. researchgate.net [researchgate.net]

- 3. Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Bromo-9H-carbazole | 1592-95-6 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. jnsam.com [jnsam.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Theoretical studies on molecular and structures of mono- and binuclear chromium carbazole derivatives for optoelectronics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Liquid-crystalline TADF materials based on substituted carbazoles and terephthalonitrile - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC00443C [pubs.rsc.org]

- 13. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 9-Benzoyl-3-bromo-9H-carbazole (CAS Number 177775-87-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Benzoyl-3-bromo-9H-carbazole is a specialized organic compound that has garnered significant interest in the field of materials science, particularly for its applications in organic electronics. Its unique molecular architecture, combining a hole-transporting carbazole core with strategically placed benzoyl and bromo substituents, imparts desirable photophysical and electronic properties. This guide provides a comprehensive overview of the synthesis, structure-property relationships, applications, and safety considerations of this compound, with a focus on its role in the development of Organic Light-Emitting Diodes (OLEDs). While direct, extensive research on this specific molecule is somewhat limited, this guide synthesizes available data and draws logical inferences from closely related compounds to present a holistic and technically grounded perspective.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound is the carbazole moiety, a tricyclic aromatic heterocycle known for its rigidity, thermal stability, and excellent hole-transporting capabilities.[1][2][3] This core is functionalized at two key positions: a benzoyl group is attached to the nitrogen atom (position 9), and a bromine atom is substituted on one of the benzene rings (position 3).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 177775-87-0 | N/A |

| Molecular Formula | C₁₉H₁₂BrNO | N/A |

| Molecular Weight | 350.22 g/mol | N/A |

| Appearance | White to light yellow powder | N/A |

| Melting Point | 120-124 °C | N/A |

| Purity | ≥98% (typical) | N/A |

Synthesis and Mechanistic Insights

While a specific, detailed synthetic protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient synthesis can be devised based on established organic chemistry principles. The synthesis would likely proceed in two main steps: the bromination of carbazole followed by N-acylation.

Step 1: Synthesis of 3-bromo-9H-carbazole (Precursor)

The initial step involves the regioselective bromination of carbazole. A common and effective method for this is the reaction of carbazole with N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF).

Experimental Protocol: Synthesis of 3-bromo-9H-carbazole [4]

-

Dissolve carbazole (1 equivalent) in dimethylformamide (DMF) in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Slowly add a solution of N-bromosuccinimide (NBS) (1 equivalent) in DMF dropwise to the cooled carbazole solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Pour the reaction mixture into distilled water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with distilled water.

-

Dissolve the crude product in ethyl acetate, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude 3-bromo-9H-carbazole.

-

Purify the crude product by crystallization from a suitable solvent system (e.g., chloroform) to yield pure 3-bromo-9H-carbazole as a white solid.

Causality behind Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the reaction, and the controlled, dropwise addition of NBS at a low temperature helps to manage the reaction's exothermicity and improve regioselectivity for the 3-position.

Step 2: N-acylation of 3-bromo-9H-carbazole

The second step is the attachment of the benzoyl group to the nitrogen atom of the 3-bromo-9H-carbazole. This can be achieved through a Friedel-Crafts acylation or a related N-acylation reaction using benzoyl chloride.[5][6][7]

Experimental Protocol: N-acylation of 3-bromo-9H-carbazole [8][9]

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend 3-bromo-9H-carbazole (1 equivalent) and a suitable base (e.g., potassium carbonate or triethylamine, 1.5-2 equivalents) in a dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Cool the mixture in an ice bath.

-

Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred suspension.

-

After the addition, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product into an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Causality behind Experimental Choices: The use of a base is crucial to deprotonate the carbazole nitrogen, forming a more nucleophilic carbazolide anion that readily attacks the electrophilic carbonyl carbon of benzoyl chloride. The inert atmosphere and dry solvents are necessary to prevent the hydrolysis of benzoyl chloride and other side reactions.

Structure-Property Relationships and Applications in OLEDs

The specific substitution pattern of this compound is critical to its functionality in organic electronic devices.

-

The Carbazole Core: As a well-known hole-transporting moiety, the carbazole unit provides a rigid, planar structure with a high highest occupied molecular orbital (HOMO) energy level, facilitating the injection and transport of holes from the anode.[2][3][10] Its high thermal stability is also a significant advantage for device longevity.

-

The 9-Benzoyl Group: The electron-withdrawing benzoyl group attached to the nitrogen atom modulates the electronic properties of the carbazole core. This N-acylation can influence the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for tuning the charge injection barriers and the emission color in OLEDs. Furthermore, the benzoyl group can disrupt intermolecular packing, which can help to prevent aggregation-caused quenching of luminescence and improve the amorphous film-forming properties of the material. Some benzoyl-carbazole derivatives have been shown to exhibit thermally activated delayed fluorescence (TADF), a mechanism that can significantly enhance the efficiency of OLEDs.[11][12][13]

-

The 3-Bromo Substituent: The bromine atom at the 3-position also influences the electronic properties of the molecule through its inductive and resonance effects. More importantly, the bromine atom serves as a versatile synthetic handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions).[2] This allows for the straightforward synthesis of more complex molecules with tailored properties, such as bipolar host materials or emitters, by attaching electron-transporting or emissive moieties at this position.

Due to these properties, this compound is primarily utilized as an intermediate in the synthesis of more complex materials for OLEDs, or potentially as a host material in the emissive layer of an OLED.

Experimental Protocol: OLED Fabrication

The following is a general, representative protocol for the fabrication of a multilayer OLED device using a carbazole-based material as a host in the emissive layer. Specific parameters such as layer thicknesses and deposition rates would need to be optimized for this compound.[14][15][16]

Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML: Host + Dopant) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al)

Protocol:

-

Substrate Cleaning:

-

Sequentially clean pre-patterned Indium Tin Oxide (ITO) glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the ITO surface with UV-ozone or oxygen plasma to improve the work function and remove organic residues.

-

-

Deposition of Organic Layers (by Thermal Evaporation in High Vacuum):

-

Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

-

Deposit the Hole Injection Layer (HIL), e.g., 10 nm of dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN).

-

Deposit the Hole Transport Layer (HTL), e.g., 40 nm of N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB).

-

Co-evaporate the Emissive Layer (EML) by simultaneously depositing the host material (e.g., this compound) and a phosphorescent or fluorescent dopant (e.g., tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] for green emission) at a specific doping concentration (e.g., 5-10 wt%). The typical thickness of the EML is 20-30 nm.

-

Deposit the Electron Transport Layer (ETL), e.g., 30 nm of tris(8-hydroxyquinolinato)aluminum (Alq₃).

-

-

Deposition of Cathode:

-

Deposit the Electron Injection Layer (EIL), e.g., 1 nm of lithium fluoride (LiF).

-

Deposit the metal cathode, e.g., 100 nm of aluminum (Al), through a shadow mask to define the device pixels.

-

-

Encapsulation:

-

Transfer the fabricated device to an inert atmosphere (e.g., a nitrogen-filled glovebox).

-

Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect the organic layers and cathode from oxygen and moisture.

-

Photophysical Properties (Inferred)

-

Absorption: The compound is expected to exhibit strong absorption in the UV region (typically 250-400 nm), corresponding to π-π* transitions of the carbazole and benzoyl aromatic systems.

-

Emission: In solution, it is likely to show fluorescence in the blue region of the spectrum. The exact emission wavelength will be influenced by the solvent polarity due to the potential for charge-transfer character in the excited state.

-

Quantum Yield: The fluorescence quantum yield is expected to be moderate to high, a characteristic feature of many carbazole derivatives.

-

Thermally Activated Delayed Fluorescence (TADF): Given that other benzoyl-carbazole derivatives exhibit TADF, it is plausible that this compound could also show this property, which would make it a candidate for high-efficiency OLEDs.[11][12]

Safety and Toxicological Profile

Specific toxicological data for this compound are not available. However, information on related compounds provides a basis for handling and safety precautions.

-

Carbazole: The parent compound, carbazole, is suspected of causing genetic defects and cancer.[19][20]

-

Halogenated Carbazoles: Halogenated carbazoles are recognized as a class of environmental contaminants with potential dioxin-like toxicity.[21][22] Studies on zebrafish embryos have shown that some halogenated carbazoles can induce cardiotoxicity.[22]

Handling and Safety Recommendations:

-

Handle this compound in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with soap and water.

-

Consult the material safety data sheet (MSDS) from the supplier for detailed safety information.

Biological Activity

While the primary application of this compound is in materials science, various N-substituted carbazole derivatives have been investigated for a range of biological activities, including antimicrobial, antitumor, and neuroprotective effects.[1][23][24][25] The N-acyl linkage is a common motif in biologically active molecules. However, there is no specific information available on the biological activity of this compound. Its potential biological effects would need to be determined through dedicated in vitro and in vivo studies.

Conclusion

This compound is a promising building block for the development of advanced materials for organic electronics. Its carbazole core provides a robust platform for hole transport and thermal stability, while the benzoyl and bromo substituents offer avenues for tuning its electronic and photophysical properties and for further synthetic elaboration. While more research is needed to fully characterize this specific compound and its performance in OLED devices, the foundational knowledge of carbazole chemistry and its derivatives strongly suggests its utility in the ongoing quest for more efficient and stable organic electronic devices. Researchers working with this compound should adhere to strict safety protocols due to the potential toxicity associated with halogenated carbazoles.

References

-

Huang, P., & Wang, X. (2009). 9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1763. [Link]

-

Aslam, J., et al. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 20(7), 13496-13536. [Link]

-

Huang, P., & Wang, X. (2009). 9-Benzyl-3-bromo-9H-carbazole. PubMed. [Link]

-

Huang, P., & Wang, X. (2009). 9-Benzyl-3-bromo-9H-carbazole. ResearchGate. [Link]

-

Caruso, A., et al. (2012). Synthesis and biological evaluation of new N-alkylcarbazole derivatives as STAT3 inhibitors: preliminary study. European Journal of Medicinal Chemistry, 54, 645-653. [Link]

-